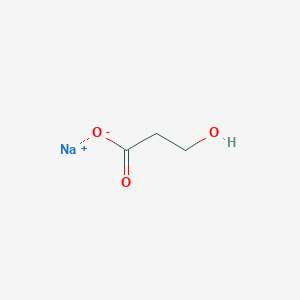
3-羟基丙酸钠
描述
3-Hydroxypropionic Acid Sodium Salt, also known as sodium 3-hydroxypropanoate, is a sodium salt of hydracrylic acid. It is a carboxylic acid with a hydroxyl group on the beta carbon atom, making it a beta hydroxy acid. This compound is known for its solubility in water and its use in various industrial and scientific applications .
科学研究应用
3-Hydroxypropionic Acid Sodium Salt has several scientific research applications:
作用机制
Hydracrylic acid sodium, also known as 3-Hydroxypropionic Acid Sodium Salt, is a small molecule that belongs to the class of organic compounds known as beta hydroxy acids and derivatives . These are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom .
Target of Action
The primary target of hydracrylic acid sodium is the Pimelyl-[acyl-carrier protein] methyl ester esterase in Escherichia coli (strain K12) .
Mode of Action
It is known to interact with its target, the pimelyl-[acyl-carrier protein] methyl ester esterase .
Biochemical Pathways
Hydracrylic acid sodium is involved in the Propanoate Metabolism pathway . It may also be associated with various diseases such as Malonic Aciduria, Methylmalonic Aciduria due to Cobalamin-Related Disorders, and Malonyl-CoA Decarboxylase Deficiency .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
生化分析
Biochemical Properties
It is known that sodium electrochemical gradients established by Na+/K+ ATPase activity drives the transport of ions, minerals, and sugars in both excitable and non-excitable cells . This suggests that Hydracrylic acid sodium may interact with various enzymes, proteins, and other biomolecules in the body.
Cellular Effects
Sodium-dependent transporters can move solutes in the same direction (cotransport) or in opposite directions (exchanger) across both the apical and basolateral plasma membranes of polarized epithelia . This suggests that Hydracrylic acid sodium may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that sodium-dependent transport mechanisms regulate glucose uptake, excitatory neurotransmitters, calcium signaling, acid-base balance, salt-wasting disorders, fluid volume, and magnesium transport . This suggests that Hydracrylic acid sodium may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that sodium-dependent transport mechanisms can initiate, directly or indirectly, signaling cascades that regulate a variety of intracellular post-translational events . This suggests that Hydracrylic acid sodium may have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that sodium-dependent transport mechanisms have significant roles in human health and disease . This suggests that the effects of Hydracrylic acid sodium may vary with different dosages in animal models.
Metabolic Pathways
It is known that sodium-dependent transport mechanisms regulate glucose uptake, excitatory neurotransmitters, calcium signaling, acid-base balance, salt-wasting disorders, fluid volume, and magnesium transport . This suggests that Hydracrylic acid sodium may interact with various enzymes or cofactors in metabolic pathways.
Transport and Distribution
It is known that sodium-dependent transport mechanisms can move solutes in the same direction (cotransport) or in opposite directions (exchanger) across both the apical and basolateral plasma membranes of polarized epithelia . This suggests that Hydracrylic acid sodium may interact with various transporters or binding proteins.
Subcellular Localization
It is known that sodium-dependent transport mechanisms can initiate, directly or indirectly, signaling cascades that regulate a variety of intracellular post-translational events . This suggests that Hydracrylic acid sodium may be directed to specific compartments or organelles.
准备方法
3-Hydroxypropionic Acid Sodium Salt can be synthesized through several methods:
Base-Induced Hydration of Acrylic Acid: This method involves the hydration of acrylic acid in the presence of a base, followed by reacidification to obtain hydracrylic acid, which is then neutralized with sodium hydroxide to form hydracrylic acid sodium.
Cyanation of Ethylene Chlorohydrin: Ethylene chlorohydrin undergoes cyanation followed by hydrolysis of the resulting nitrile to produce hydracrylic acid, which is then neutralized with sodium hydroxide.
Hydrolysis of Propiolactone: Propiolactone, a dehydrated derivative of hydracrylic acid, is hydrolyzed to form hydracrylic acid, which is subsequently neutralized with sodium hydroxide.
化学反应分析
3-Hydroxypropionic Acid Sodium Salt undergoes various chemical reactions:
Oxidation: It can be oxidized to form acrylic acid.
Reduction: Reduction reactions can convert it into propionic acid.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Neutralization: It reacts with acids to form hydracrylic acid and the corresponding sodium salt of the acid used.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various acids for neutralization reactions. Major products formed from these reactions include acrylic acid, propionic acid, and various substituted derivatives .
相似化合物的比较
3-Hydroxypropionic Acid Sodium Salt is similar to other beta hydroxy acids such as glycolic acid, lactic acid, and malic acid. it is unique due to its specific structure and reactivity:
Malic Acid: Malic acid has two hydroxyl groups, one on the alpha carbon and one on the beta carbon, making it a dihydroxy acid.
These differences in structure lead to variations in their chemical reactivity and applications, highlighting the uniqueness of hydracrylic acid sodium.
属性
IUPAC Name |
sodium;3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXDKPABPXSLIZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215160 | |
| Record name | Hydracrylic acid sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6487-38-3 | |
| Record name | Hydracrylic acid sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006487383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydracrylic acid sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDRACRYLIC ACID SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI48UWH77R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








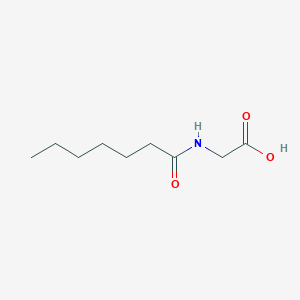
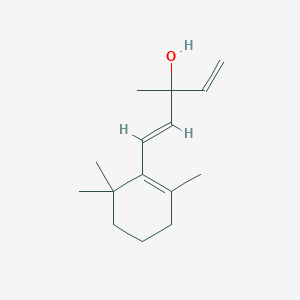
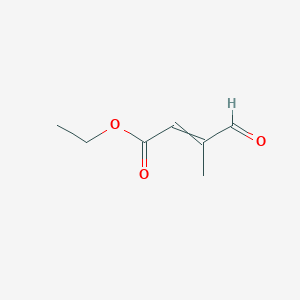

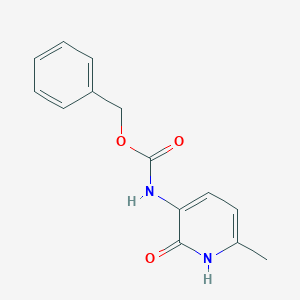
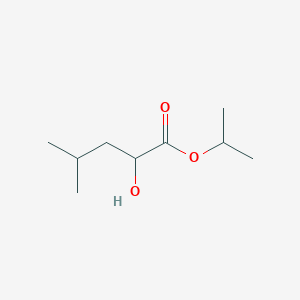
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B125343.png)

